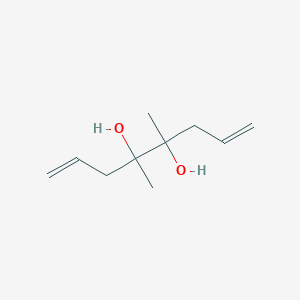![molecular formula C5H4ClN5 B14688594 5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine CAS No. 30152-90-0](/img/structure/B14688594.png)
5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine is an organic compound belonging to the class of heterocyclic compounds known as tetrazolopyrimidines. These compounds are characterized by a fused ring system consisting of a tetrazole ring and a pyrimidine ring. The presence of chlorine and methyl groups in the structure of this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the reaction of 5-aminotetrazole with aromatic aldehydes and acetylacetone under solvent- and catalyst-free conditions at elevated temperatures (150–160°C). This reaction proceeds through a three-component mechanism, resulting in the formation of the desired tetrazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Cyclization Reactions: The tetrazole ring can undergo cyclization with other reagents, resulting in the formation of complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
Applications De Recherche Scientifique
5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Another heterocyclic compound with a similar fused ring system but different substituents.
5,7-Dimethyltetrazolo[1,5-a]pyrimidine: A compound with two methyl groups instead of one chlorine and one methyl group.
5-Arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines: Compounds with arylvinyl groups instead of chlorine and methyl groups.
Uniqueness
5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine is unique due to the presence of both chlorine and methyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Propriétés
Numéro CAS |
30152-90-0 |
|---|---|
Formule moléculaire |
C5H4ClN5 |
Poids moléculaire |
169.57 g/mol |
Nom IUPAC |
5-chloro-7-methyltetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C5H4ClN5/c1-3-2-4(6)7-5-8-9-10-11(3)5/h2H,1H3 |
Clé InChI |
XDEIIMJSGCAJSN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=NN=NN12)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


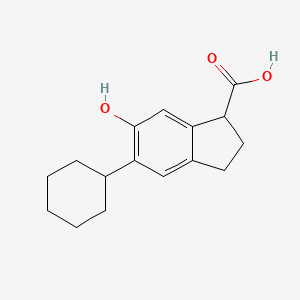
![3,3'-[(2-Hydroxypropyl)azanediyl]dipropanenitrile](/img/structure/B14688526.png)
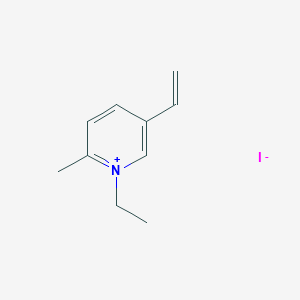
![1,1'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol)](/img/structure/B14688547.png)
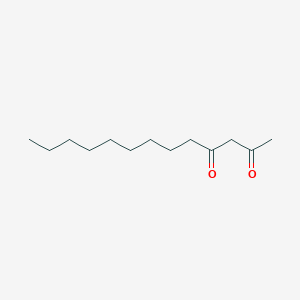
![Ethyl 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]but-2-enoate](/img/structure/B14688556.png)
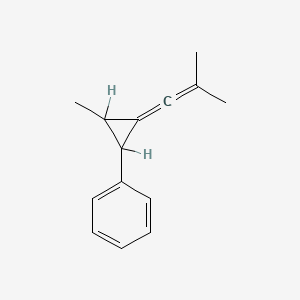



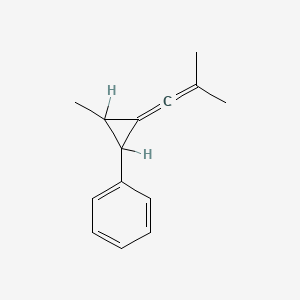

![(3S,10R,13S)-3-Hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,16-decahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B14688608.png)
